molecular formula C16H12O4 B5726480 4-[(E)-3-(4-HYDROXYPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID

4-[(E)-3-(4-HYDROXYPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID

Cat. No.: B5726480
M. Wt: 268.26 g/mol
InChI Key: DGDPABAKVCEIJE-XCVCLJGOSA-N
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Description

4-[(E)-3-(4-HYDROXYPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID is a compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxyphenyl group and a benzoic acid moiety, connected through a propenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-(4-HYDROXYPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID typically involves the condensation of 4-hydroxybenzaldehyde with 4-hydroxybenzoic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the propenyl linkage through an aldol condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-(4-HYDROXYPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenylbenzoic acids.

Scientific Research Applications

4-[(E)-3-(4-HYDROXYPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-3-(4-HYDROXYPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It can modulate pathways related to antioxidant defense and inflammatory response, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Gallic Acid: Known for its antioxidant properties.

    Protocatechuic Acid: Exhibits antimicrobial and anti-inflammatory activities.

    p-Hydroxybenzoic Acid: Used in the synthesis of parabens and other industrial chemicals.

    Syringic Acid: Known for its antioxidant and anti-inflammatory properties.

Uniqueness

4-[(E)-3-(4-HYDROXYPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a hydroxyphenyl group and a benzoic acid moiety through a propenyl linkage sets it apart from other similar compounds.

Properties

IUPAC Name

4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-14-8-6-12(7-9-14)15(18)10-3-11-1-4-13(5-2-11)16(19)20/h1-10,17H,(H,19,20)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDPABAKVCEIJE-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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